Lipophilicity Shift: 2,2-Difluoro-2-methoxyacetic Acid vs. Methoxyacetic Acid (ΔLogP ≈ +1.0 to +1.3)
The replacement of the methoxy group (–OCH₃) with a difluoromethoxy group (–OCF₂H) at the α-position yields a substantial increase in lipophilicity. 2,2-Difluoro-2-methoxyacetic acid has a reported LogP of 0.31 , whereas methoxyacetic acid (CAS 625-45-6) carries experimentally derived LogP values ranging from −0.68 to −0.96 across multiple databases [1]. This represents a net ΔLogP of approximately +1.0 to +1.3 log units—a shift that places the fluorinated derivative in a more favorable lipophilicity range for passive membrane permeability and oral bioavailability optimization in drug discovery programs.
| Evidence Dimension | Octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.31 (Chemsrc) |
| Comparator Or Baseline | Methoxyacetic acid: LogP = −0.706 (Sielc) to −0.96 (Chemsrc) |
| Quantified Difference | ΔLogP ≈ +1.0 to +1.3 (target compound more lipophilic) |
| Conditions | Calculated/experimental LogP values from authoritative chemical databases; 25 °C |
Why This Matters
A LogP shift of over one log unit materially impacts predicted membrane permeability and oral bioavailability, making the target compound a superior choice when increased lipophilicity is desired in a lead optimization program.
- [1] Sielc.com. Methoxyacetic acid (CAS 625-45-6): LogP −0.706. Available at: https://www.sielc.com/methoxyacetic-acid.html; Chemsrc. Methoxyacetic acid: LogP −0.96. Available at: https://www.chemsrc.com/en/cas/625-45-6_895515.html (accessed 2026-05-11). View Source
